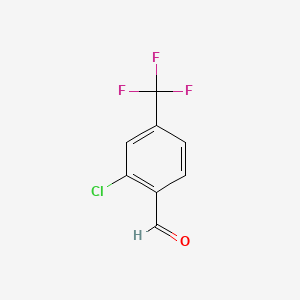

2-Chloro-4-(trifluoromethyl)benzaldehyde

概要

説明

2-Chloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O . It is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzaldehyde involves a reaction tube charged with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)benzaldehyde may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes . It is also a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)benzaldehyde is a liquid at room temperature with a density of 1.435 g/mL at 25 °C . It has a refractive index of 1.488 . Its boiling point is 42-44 °C at 1.5 mmHg .科学的研究の応用

Application in Pharmaceutical Chemistry

Scientific Field

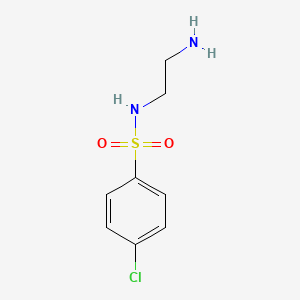

Pharmaceutical Chemistry Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is a key component in the synthesis of various FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities. Methods of Application: The compound is incorporated into potential drug molecules during their synthesis . Results or Outcomes: Over the past 20 years, 19 FDA-approved drugs containing the TFM group have been developed .

Application in Kinetic Studies

Scientific Field

Chemical Kinetics Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . Methods of Application: The compound is used as a reagent in these studies . Results or Outcomes: The results of these studies contribute to our understanding of the kinetics of these important chemical reactions .

Application in Continuous Flow Nitration

Scientific Field

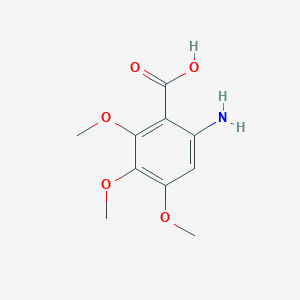

Chemical Engineering Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used in the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . Methods of Application: The nitration is carried out within droplet-based microreactors . The optimized reaction temperature, M-ratio and N/S were found to be 308 K, 1.6 and 0.57, respectively . Results or Outcomes: Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .

Application in the Synthesis of Imidazoquinolinoacridinone Derivatives

Scientific Field

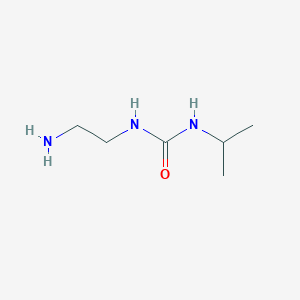

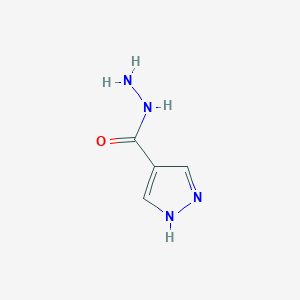

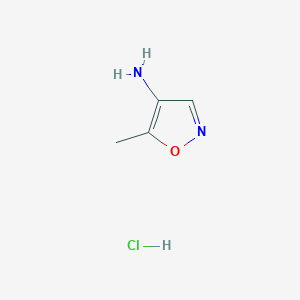

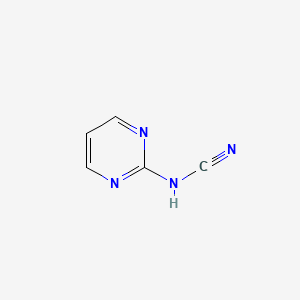

Organic Chemistry Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . Methods of Application: The compound is used as a reactant in this three-component reaction . Results or Outcomes: The reaction affords imidazoquinolinoacridinone derivatives .

Application in the Synthesis of Alpelisib

Scientific Field

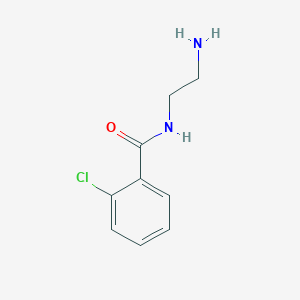

Medicinal Chemistry Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of Alpelisib, a drug used for the treatment of breast cancer . Methods of Application: The compound is incorporated into the Alpelisib molecule during its synthesis . Results or Outcomes: Alpelisib has been approved by the FDA for the treatment of breast cancer .

Application in the Synthesis of Fluorine-Containing Compounds

Scientific Field

Organic Chemistry Summary of Application: 2-Chloro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of various fluorine-containing compounds . These compounds have numerous applications in medicines, electronics, agrochemicals, and catalysis . Methods of Application: The compound is used as a reactant in the synthesis of these fluorine-containing compounds . Results or Outcomes: The synthesis of these compounds contributes to the development of new drugs, electronic materials, agrochemicals, and catalysts .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPHWVSJASKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517429 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(trifluoromethyl)benzaldehyde | |

CAS RN |

82096-91-1 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)